Cinnolin-6-ylmethanamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9N3 |
|---|---|
Molecular Weight |
159.19 g/mol |
IUPAC Name |
cinnolin-6-ylmethanamine |
InChI |
InChI=1S/C9H9N3/c10-6-7-1-2-9-8(5-7)3-4-11-12-9/h1-5H,6,10H2 |
InChI Key |
XZTWGJSTPAKFSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=N2)C=C1CN |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Cinnolin 6 Ylmethanamine and Analogous Cinnoline Scaffolds
Established Synthetic Pathways for Cinnoline (B1195905) Core Construction
The formation of the cinnoline ring system can be achieved through several classical and contemporary cyclization strategies, which typically involve the formation of the N1-N2 bond or the N2-C3 bond of the pyridazine (B1198779) portion of the molecule.
Richter Cinnoline Synthesis and its Modern Adaptations
The Richter synthesis is a foundational method for creating the cinnoline nucleus. wikipedia.orgdrugfuture.com The classical approach, first reported by Victor von Richter in 1883, involves the diazotization of an o-aminoarylpropiolic acid, which then undergoes intramolecular cyclization in water to form a 4-hydroxycinnoline-3-carboxylic acid intermediate. scribd.comwikipedia.org This intermediate can be subsequently decarboxylated and the hydroxyl group removed to yield the parent cinnoline heterocycle. wikipedia.org
Modern adaptations of the Richter synthesis have emerged to improve substrate scope and reaction efficiency. A notable variation involves the use of 2-ethynyl- or 2-(buta-1,3-diynyl)aryltriazenes as precursors. researchgate.net This method facilitates cinnoline ring formation through a Richter-type cyclization. researchgate.netnih.gov For instance, a synthetic route based on this principle has been developed for 6-aryl-4-azidocinnolines, which starts with the cyclization of 2-ethynyl-4-aryltriazenes to produce 4-bromo-6-arylcinnolines. nih.govmdpi.com
| Method | Precursor | Key Steps | Typical Product | Reference |
| Classic Richter Synthesis | o-Aminoarylpropiolic acid | Diazotization, Intramolecular cyclization, Decarboxylation | 4-Hydroxycinnoline | scribd.comwikipedia.org |
| Modern Adaptation | 2-Ethynylaryltriazene | Richter-type cyclization | 4-Halocinnoline derivatives | researchgate.netmdpi.com |
Borsche Cinnoline Synthesis and Related Annulation Reactions
The Borsche cinnoline synthesis (also known as the Borsche–Herbert or Borsche-Koelsch synthesis) is a versatile and widely used method for preparing 4-hydroxycinnolines. researchgate.netnih.gov This reaction proceeds via the diazotization of o-aminoacetophenones, followed by an acid-catalyzed intramolecular cyclization of the resulting diazonium salt. researchgate.net The reaction is quite general, allowing for a range of substituents on the aromatic ring and providing good yields, often between 70-90%. researchgate.net The cyclization is thought to occur through the enol form of the ketone. researchgate.net
Contemporary advancements in annulation reactions have provided new avenues to the cinnoline core. Transition-metal catalysis, particularly with rhodium(III), has enabled novel C-H activation and annulation strategies. nih.govresearchgate.netmdpi.com For example, Rh(III)-catalyzed [4+2] annulation of azobenzenes with diazo compounds provides a direct route to cinnolin-3(2H)-ones under mild conditions. rsc.org These modern methods offer high efficiency and regioselectivity, expanding the toolkit for constructing complex cinnoline scaffolds. nih.govrsc.org
| Reaction | Starting Materials | Catalyst/Reagents | Product Type | Reference |
| Borsche Synthesis | o-Aminoacetophenone | NaNO₂, Acid (HCl, H₂SO₄) | 4-Hydroxycinnoline | researchgate.net |
| Rh(III)-Catalyzed Annulation | Azobenzene, Diazo compound | [Cp*RhCl₂]₂ | Cinnolin-3(2H)-one | rsc.org |
Diazotization-Mediated Cyclization Approaches to Cinnoline Derivatives
Beyond the Richter and Borsche syntheses, several other cyclization methods for cinnoline synthesis are initiated by a diazotization step. The Widman-Stoermer synthesis is a classic example, involving the cyclization of a diazotized o-aminoarylethylene. wikipedia.orgdrugfuture.com This reaction is particularly useful for preparing 3-substituted and 3,4-disubstituted cinnolines and is generally understood to proceed through an ionic mechanism, making the reaction's success independent of the starting ethylene's geometric configuration. drugfuture.comrsc.org
More recent strategies have leveraged metal catalysis to mediate these cyclizations. For instance, a palladium-catalyzed annulation of 2-iodophenyltriazenes with internal alkynes has been shown to produce 3,4-disubstituted cinnolines in good yields. researchgate.net Another innovative approach involves the reaction of substituted anilines with cyanoacetamide following diazotization to form an aniline (B41778) hydrazono (cyano) acetamide, which can then be cyclized to a 4-aminocinnoline-3-carboxamide (B1596795) using anhydrous aluminum chloride. globalresearchonline.net These methods highlight the versatility of arenediazonium salts and their derivatives as key precursors in cinnoline synthesis. researchgate.net
Functionalization and Derivatization at Cinnoline Ring Positions
Achieving the desired substitution pattern on the cinnoline nucleus is critical for tuning its properties. This often requires regioselective reactions that can precisely place functional groups at specific positions on either the benzenoid or pyridazine ring.
Introduction of Amine Functionalities (e.g., Methanamine at C-6)
The direct synthesis of Cinnolin-6-ylmethanamine is not commonly reported in the literature, suggesting that a multi-step approach is necessary. The most strategically sound method involves the introduction of a precursor functional group at the C-6 position, which can then be chemically converted to the desired methanamine group.
A robust strategy begins with the synthesis of a 6-substituted cinnoline, such as 6-cyanocinnoline. This can be achieved by employing a starting material that already contains the desired substituent in the correct position for one of the core synthesis pathways. For example, using a 4-cyano-substituted aniline in a diazotization-cyclization reaction can yield a 6-cyanocinnoline derivative. globalresearchonline.netamazonaws.com The synthesis of 4-amino-3-cyanocinnoline from the cyclization of phenylhydrazonomalononitrile has also been reported. longdom.org
Once the 6-cyanocinnoline precursor is obtained, the methanamine functionality can be generated via reduction of the nitrile group. Standard reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over a Raney Nickel or Palladium catalyst) are effective for this transformation, converting the cyano group (-C≡N) into a primary aminomethyl group (-CH₂NH₂).
A proposed synthetic pathway is outlined below:
| Step | Transformation | Starting Material | Reagents | Product |
| 1 | Cinnoline Core Synthesis with Precursor | 4-Cyanoaniline derivative | Diazotization & Cyclization Reagents | 6-Cyanocinnoline |
| 2 | Reduction of Nitrile | 6-Cyanocinnoline | LiAlH₄ or H₂/Catalyst | This compound |
Regioselective Substitution Reactions on the Cinnoline Nucleus
The inherent reactivity of the cinnoline ring system dictates the strategy for regioselective functionalization. Electrophilic aromatic substitution on the unsubstituted cinnoline ring, such as nitration, preferentially occurs at the C-5 and C-8 positions of the benzenoid ring. This is because the reaction proceeds through the protonated cinnolinium cation, where the unprotonated nitrogen atom deactivates the ring towards electrophilic attack, with the effect being most pronounced at other positions.
Due to this inherent reactivity, achieving regioselective substitution at the C-6 or C-7 positions via direct electrophilic attack on the parent cinnoline is challenging. Therefore, the most reliable method for controlling substitution on the benzenoid ring is to introduce the desired functional groups onto the aromatic precursor before the cinnoline ring-forming cyclization. mdpi.comamazonaws.com
For example, in a Widman-Stoermer or Borsche synthesis, the final position of a substituent on the cinnoline's benzene (B151609) ring is determined by its position on the initial aniline or aminoacetophenone derivative.
| Precursor (Aniline Derivative) | Position of Substituent (X) | Resulting Cinnoline | Position of Substituent (X) |
| 2-Amino-4 -X-acetophenone | para to -NH₂ | 4-Hydroxycinnoline | C-6 |
| 2-Amino-5 -X-acetophenone | meta to -NH₂ | 4-Hydroxycinnoline | C-7 |
| 2-Amino-3 -X-acetophenone | ortho to -NH₂ | 4-Hydroxycinnoline | C-5 |
| 2-Amino-6 -X-acetophenone | ortho to -NH₂ | 4-Hydroxycinnoline | C-8 |
This precursor-based control is a cornerstone of synthetic strategy, enabling access to a wide variety of specifically substituted cinnolines, including the necessary precursors for this compound. mdpi.comamazonaws.com For instance, a new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized via intramolecular cyclization, where the C-6 substituent was present on the starting arylhydrazine. mdpi.com Similarly, nucleophilic aromatic substitution (SNAr) can be used on pre-halogenated cinnolines, such as the substitution of a bromine atom at C-4 with an azide (B81097) group, demonstrating another route for functionalization after the core is formed. mdpi.com
Multi-component Reactions for Diverse Cinnoline Derivative Synthesis
Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecular architectures, such as cinnoline derivatives, in a single step from three or more starting materials. This approach adheres to the principles of atom and step economy, minimizing waste and simplifying purification processes.
Several MCRs have been developed for the regioselective synthesis of highly functionalized cinnolines. A notable example is a practical one-pot, two-step, three-component reaction for preparing 3-aryl(or heteroaryl)-5,6-dihydrobenzo[h]cinnoline derivatives. This reaction proceeds between 3,4-dihydronaphthalen-1(2H)-one, various aryl(or heteroaryl)glyoxal monohydrates, and hydrazine (B178648) monohydrate. acs.orgnih.gov Similarly, a regioselective three-component synthesis of substituted 7,8-dihydrocinnolin-5(6H)-ones has been achieved by reacting arylglyoxals with 1,3-cyclohexanedione (B196179) and hydrazine hydrate, yielding the 3-aryl cinnoline products as the sole regioisomers. researchgate.net These methods highlight the power of MCRs to rapidly generate diverse cinnoline libraries from simple precursors.
A transition-metal-free MCR has also been explored, involving the coupling of arynes, tosylhydrazine, and α-bromo ketones. This process, which proceeds via a formal [2 + 2 + 2] cycloaddition, forms two C-N bonds and one C-C bond in a single operation to afford cinnoline derivatives under mild conditions. Another MCR approach for creating densely functionalized cinnolines involves the reaction of ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylates with aromatic aldehydes and nitromethane (B149229). researchgate.netresearchgate.net
Table 1: Example of a Three-Component Reaction for Dihydrocinnolin-5(6H)-one Synthesis researchgate.net
| Reactant 1 (Arylglyoxal) | Solvent | Conditions | Yield (%) |
|---|---|---|---|
| Phenylglyoxal | Water | Reflux | 81 |
| 4-Chlorophenylglyoxal | Water | Reflux | 86 |
| 4-Fluorophenylglyoxal | Water | Reflux | 75 |
| 4-Nitrophenylglyoxal | Water | Reflux | 93 |
Advanced Synthetic Techniques and Green Chemistry Considerations
Modern synthetic chemistry increasingly emphasizes the development of advanced techniques that are not only efficient but also environmentally benign. For the synthesis of cinnoline scaffolds, microwave-assisted synthesis and transition metal-catalyzed reactions represent key advancements that align with the principles of green chemistry.
Microwave-Assisted Synthesis of Cinnoline Compounds
Microwave-assisted organic synthesis has emerged as a valuable green chemistry tool, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved product yields, higher purity, and enhanced energy efficiency. anton-paar.comijnrd.org The mechanism involves the efficient heating of polar materials through dipolar polarization and ionic conduction, leading to rapid and uniform heating of the reaction mixture. anton-paar.comillinois.edu
This technology has been successfully applied to the synthesis of a variety of cinnoline derivatives. researchgate.net For instance, the multi-component reaction of ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylates with aromatic aldehydes and nitromethane is effectively conducted under controlled microwave heating to produce densely functionalized cinnolines. researchgate.netresearchgate.net The use of microwave irradiation can complete reactions in minutes that would otherwise take hours, often with higher yields. ijnrd.orgmdpi.com In one innovative approach, natural sporopollenin (B1173437) microcapsules were used as microwave microreactors for the one-pot synthesis of novel cinnoline derivatives, demonstrating a green and efficient method. researchgate.net
Table 2: Microwave-Assisted Synthesis of a Sulfonamide-Triazole Derivative pensoft.net
| Reactant 2 (Carboxylic Acid) | Conditions | Time (min) | Yield (%) |
|---|---|---|---|
| Formic Acid | Microwave, 145 °C | 30 | 85 |
| Acetic Acid | Microwave, 145 °C | 45 | 80 |
| Propanoic Acid | Microwave, 145 °C | 60 | 75 |
Transition Metal-Catalyzed Coupling Reactions for Cinnoline Functionalization
Transition metal catalysis, particularly using palladium (Pd) and rhodium (Rh), has revolutionized the synthesis of heterocycles by enabling direct C-H bond functionalization. nih.gov This strategy avoids the need for pre-functionalized starting materials, thus improving atom economy and reducing synthetic steps.
Rhodium(III)-catalyzed reactions have been extensively used for cinnoline synthesis. For example, a redox-neutral annulation between azo and diazo compounds provides direct access to cinnolines under mild conditions, obviating the need for external oxidants. researchgate.net Another efficient method involves the Rh(III)-catalyzed C-H/N-H annulation using electricity as a green oxidant. researchgate.net Palladium-catalyzed reactions are also prominent, such as a cascade annulation of pyrazolones and aryl iodides that proceeds via a dual C-H activation strategy to furnish benzo[c]cinnoline (B3424390) derivatives with good functional group tolerance. researchgate.net
Copper (Cu)-catalyzed reactions offer a cost-effective alternative. A tandem copper-catalyzed annulation of aryl-alkenyl dihalides with a hydrazide nucleophile has been developed as a flexible route to the cinnoline core. wiley.com These catalytic methods are crucial for both constructing the main ring and for late-stage functionalization, allowing for the introduction of various substituents onto the cinnoline scaffold. nih.govrsc.org
Table 3: Example of Palladium-Catalyzed Synthesis of Benzo[c]cinnoline Derivatives researchgate.net
| Pyrazolone Substituent | Aryl Iodide Substituent | Catalyst System | Yield (%) |
|---|---|---|---|
| Methyl | None (Iodobenzene) | Pd(OAc)₂, PPh₃, Ag₂CO₃ | 86 |
| Methyl | 4-Methyl | Pd(OAc)₂, PPh₃, Ag₂CO₃ | 94 |
| Methyl | 4-Methoxy | Pd(OAc)₂, PPh₃, Ag₂CO₃ | 85 |
| Methyl | 4-Fluoro | Pd(OAc)₂, PPh₃, Ag₂CO₃ | 72 |
Synthetic Challenges and Future Perspectives in this compound Synthesis
While numerous methods exist for constructing the cinnoline core, the synthesis of a specifically substituted derivative like this compound presents distinct challenges that require careful strategic planning.
The primary challenge lies in achieving regioselectivity . Many classical cinnoline syntheses, such as the Richter wikipedia.orgdrugfuture.com or von Richter synthesis, wiley.com depend on the cyclization of ortho-substituted phenyl precursors. To produce a 6-substituted cinnoline, one must start with a specifically substituted benzene derivative (e.g., a 1-amino-2-ethynyl-4-substituted benzene), whose synthesis can be non-trivial. Furthermore, direct functionalization of the pre-formed cinnoline ring often yields a mixture of isomers, with substitution occurring at more electronically favored positions (like C4) rather than the C6 position. mdpi.com
A second significant challenge is functional group compatibility . The target molecule contains a primary amine (-CH2NH2), which is a nucleophilic and basic functional group. This group can interfere with many reaction conditions, especially those involving strong acids, bases, or electrophilic reagents used in either the ring formation or subsequent functionalization steps. Therefore, a protecting group strategy or, more elegantly, a late-stage functionalization approach is often necessary. nih.gov For example, one might install a more inert precursor group, such as a cyano (-CN) or nitro (-NO2) group, at the 6-position, which can then be reduced to the aminomethyl or amino group in the final steps of the synthesis.
Future perspectives in this field will likely focus on overcoming these challenges. The development of novel transition metal-catalyzed C-H activation methods that can directly and regioselectively install a protected aminomethyl group (or a precursor) onto the C6 position of the cinnoline ring would be a major advancement. rsc.org Such late-stage functionalization techniques are highly sought after in drug discovery as they allow for the rapid diversification of complex core structures. nih.gov Furthermore, exploring transition-metal-free cyclization reactions, such as the intramolecular redox cyclization of a substituted 2-nitrobenzyl alcohol derivative, could provide greener and more direct routes to the required 6-substituted cinnoline core. nih.gov The integration of flow chemistry and biocatalysis may also offer more controlled, scalable, and sustainable pathways to this and other valuable cinnoline derivatives.
Advanced Spectroscopic and Structural Elucidation Methodologies for Cinnolin 6 Ylmethanamine
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton (¹H) NMR Spectroscopy for Structural Probing
Proton (¹H) NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. For Cinnolin-6-ylmethanamine, one would expect to observe distinct signals for the aromatic protons on the cinnoline (B1195905) ring system and the aliphatic protons of the aminomethyl group.
The chemical shifts (δ) of the aromatic protons would likely appear in the downfield region (typically δ 7.0-9.0 ppm), influenced by the electron-withdrawing nature of the heterocyclic ring and the position of substitution. The protons on the aminomethyl (-CH₂NH₂) group would be expected in the more upfield region. The methylene (B1212753) (-CH₂) protons would likely appear as a singlet or a multiplet depending on coupling with the amine protons, and the amine (-NH₂) protons would typically present as a broad singlet, the chemical shift of which can be highly variable and dependent on solvent and concentration.
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Elucidation
Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., aromatic, aliphatic, quaternary). In the ¹³C NMR spectrum of this compound, distinct signals would be anticipated for each of the carbon atoms in the cinnoline ring and the aminomethyl substituent.
The aromatic carbons of the cinnoline core would resonate in the downfield region (typically δ 120-160 ppm). The carbon of the methylene group (-CH₂) would be expected at a higher field, characteristic of sp³-hybridized carbons attached to a nitrogen atom.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) in Complex Cinnoline Structural Analysis
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals, especially in complex molecules like this compound.
COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, helping to trace the connectivity of protons within the aromatic spin systems of the cinnoline ring. acs.org
HSQC (Heteronuclear Single Quantum Coherence) would show correlations between protons and the carbon atoms to which they are directly attached. This would allow for the direct assignment of each proton signal to its corresponding carbon signal. acs.org
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) in Precision Molecular Weight Determination
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact molecular weight of this compound with high precision. This allows for the unambiguous determination of its molecular formula (C₉H₉N₃). The high accuracy of HRMS helps to distinguish the target compound from other molecules with the same nominal mass. The fragmentation pattern observed in the mass spectrum would also provide valuable structural information, showing the characteristic cleavage of the molecule, such as the loss of the aminomethyl group.
Vibrational Spectroscopy (Infrared, IR) in Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:
N-H stretching: The amine group (-NH₂) would typically exhibit one or two bands in the region of 3300-3500 cm⁻¹.
C-H stretching: Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methylene group would be observed just below 3000 cm⁻¹.
C=N and C=C stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the aromatic cinnoline ring would be found in the 1450-1650 cm⁻¹ region.
N-H bending: The bending vibration of the amine group would likely be present in the region of 1550-1650 cm⁻¹.
Electronic Spectroscopy (Ultraviolet-Visible, UV-Vis) in Conjugation and Electronic Structure Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic structure of conjugated systems like cinnoline. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For aromatic heterocycles such as cinnoline, the principal electronic transitions observed are π→π* and n→π* (non-bonding to anti-bonding π orbital) transitions.
The UV spectrum of the parent cinnoline molecule typically displays several absorption bands in the range of 200–380 nm. thieme-connect.de These absorptions are attributed to the π→π* transitions within the aromatic system and the lower energy n→π* transitions involving the non-bonding electrons of the two adjacent nitrogen atoms. aip.org The n→π* transitions are generally weaker in intensity compared to the π→π* transitions. aip.org
The introduction of a substituent onto the cinnoline ring can significantly alter the electronic absorption spectrum. The position and electronic nature of the substituent influence the energy of the molecular orbitals, leading to shifts in the absorption maxima (λmax). An aminomethyl group (-CH₂NH₂), such as that in this compound, is expected to act as an electron-donating group through resonance and inductive effects. This donation of electron density to the aromatic system generally raises the energy of the highest occupied molecular orbital (HOMO) and may lower the energy of the lowest unoccupied molecular orbital (LUMO), thereby decreasing the HOMO-LUMO energy gap.
Consequently, a bathochromic shift (a shift to longer wavelengths) of the π→π* absorption bands is anticipated for this compound compared to unsubstituted cinnoline. This red shift indicates that less energy is required to excite the electrons. The intensity of the absorption (molar absorptivity, ε) may also be affected. The solvent polarity can also influence the position of λmax; polar solvents can stabilize the ground and excited states to different extents, often causing shifts in the absorption bands. rsc.org For instance, studies on cinnoline derivatives have shown variations in λmax when measured in different solvents like hexane, ethanol, or water. thieme-connect.de
To illustrate the effect of substitution on the UV-Vis spectra of cinnolines, the following table presents data for the parent compound and a representative derivative.
| Compound | Solvent | λmax (nm) | Transition Type (Inferred) | Reference |
| Cinnoline | Cyclohexane | ~277, 287, 310, 322 | π→π | thieme-connect.de |
| Cinnoline | Ethanol | ~220, 275, 318 | π→π | thieme-connect.de |
| Cinnoline | Aqueous (pH 7) | ~217, 275, 317 | π→π | thieme-connect.de |
| Substituted Cinnoline | Ethanol | 304, 400, 594 | π→π, n→π* | rsc.org |
This interactive table summarizes UV-Vis absorption data for cinnoline and a substituted derivative, illustrating the electronic transitions.
For this compound, one would predict a spectrum with bands shifted to slightly longer wavelengths than those of unsubstituted cinnoline, reflecting the electronic contribution of the aminomethyl substituent at the 6-position.
X-ray Crystallography for Absolute Configuration and Solid-State Conformational Analysis
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of the parent cinnoline has not been reported, structures of several derivatives, such as 4-methylcinnoline (B75869) and various other substituted cinnolines, have been determined. thieme-connect.depdbj.org These studies confirm the planar nature of the bicyclic cinnoline ring system.
For this compound, the core cinnoline ring is expected to be largely planar. The primary structural questions pertain to the conformation of the aminomethyl side chain and the packing of the molecules in the crystal lattice. The -CH₂NH₂ group introduces conformational flexibility due to rotation around the C6-C(methylene) and C(methylene)-N bonds. The specific conformation adopted in the solid state will be the one that minimizes steric hindrance and maximizes favorable intermolecular interactions.
The concept of "absolute configuration" is only relevant for chiral molecules. This compound itself is not chiral as it does not possess a stereocenter and is superimposable on its mirror image. Therefore, its crystal structure would be described in a centrosymmetric or non-centrosymmetric space group that does not require the determination of absolute configuration. However, if the compound were to be derivatized with a chiral moiety or crystallized as a salt with a chiral counter-ion, then the determination of the absolute configuration of the resulting diastereomer or conglomerate would become a critical aspect of the crystallographic analysis. nih.gov
Below is a table of crystallographic data for a representative substituted cinnoline derivative to provide context for the types of structural parameters obtained from X-ray analysis.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| 3-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-7,8-dihydrocinnolin-5(6H)-one | C₁₇H₁₈N₂O₃ | Monoclinic | P2₁/c | 7.921 | 11.566 | 16.986 | 107.338 | researchgate.net |
| 1-Amino-10-propylthiobenzo[c]cinnoline | C₁₉H₁₇N₃S | Monoclinic | P2₁/c | - | - | - | - | vanderbilt.edu |
This interactive table presents crystallographic data for representative cinnoline derivatives, highlighting key unit cell parameters.
Structure Activity Relationship Sar Studies and Molecular Design Principles for Cinnolin 6 Ylmethanamine Derivatives
Identification of Key Structural Determinants for Preclinical Biological Activity
The biological activity of cinnoline (B1195905) derivatives is intrinsically linked to their structural architecture. The core cinnoline ring system itself is a primary determinant, acting as a crucial building block for interaction with various biological targets. nih.govmdpi.com Structure-activity relationship (SAR) studies on different series of cinnoline derivatives have highlighted several key structural elements essential for their activity.
For instance, in a series of substituted dibenzo[c,h]cinnolines investigated for topoisomerase 1-targeting (TOP1-targeting) activity, the presence of 2,3-dimethoxy substituents on one of the aromatic rings was identified as a critical structural feature for retaining both TOP1 activity and cytotoxicity. nih.govmdpi.com Similarly, the removal or replacement of a methylenedioxy group on another ring resulted in a significant loss of activity, underscoring the importance of specific substitution patterns for interaction with the biological target. nih.govmdpi.com
Pharmacophore modeling, a computational method used to define the essential 3D features of a molecule required for biological activity, can be instrumental in identifying these key determinants. dovepress.comnih.gov For the cinnoline class, a pharmacophore model would typically map the spatial arrangement of hydrogen bond donors, acceptors, hydrophobic regions, and aromatic rings. These models help in understanding how ligands bind to their target and guide the design of new, more potent molecules. nih.gov The aminomethyl group at the 6-position of Cinnolin-6-ylmethanamine is a key feature, likely serving as a hydrogen bond donor or a point of interaction with a target receptor.
Influence of Substituent Variations on this compound Activity Profiles
The nature and position of substituents on the cinnoline scaffold profoundly influence the biological activity profile of the resulting derivatives. mdpi.com Variations in these substituents can modulate potency, selectivity, and pharmacokinetic properties.
Halogen substitutions have been shown to be particularly effective in enhancing the antimicrobial and antifungal activities of cinnoline derivatives. nih.govmdpi.comijariit.com For example, 7-chloro substituted cinnoline thiophene (B33073) and 6-chloro substituted cinnoline furan (B31954) derivatives were found to be the most potent antifungal agents in one study. nih.govmdpi.com In another series of cinnoline sulphonamide derivatives, halogenated compounds demonstrated potent antimicrobial activity at lower concentrations compared to their non-halogenated counterparts. nih.gov
The electronic properties of the substituents also play a crucial role. Electron-donating groups, such as methoxy (B1213986) (-OCH₃) and hydroxyl (-OH), attached to a phenyl moiety on the cinnoline scaffold have been associated with higher anti-inflammatory activity. nih.gov Conversely, the presence of an electron-withdrawing group on a phenyl ring attached to the cinnoline core was linked to increased antibacterial activity. nih.govijariit.com
The following table summarizes the observed influence of various substituents on the activity of cinnoline derivatives based on published research:
| Position of Substitution | Substituent Type | Effect on Biological Activity | Reference(s) |
| Phenyl moiety attached to Cinnoline | Electron-donating (e.g., -OH, -OCH₃) | Increased anti-inflammatory activity | nih.govmdpi.com |
| Phenyl moiety attached to Cinnoline | Electron-withdrawing (e.g., -NO₂) | Increased antibacterial activity | nih.govmdpi.com |
| Cinnoline Ring (Various Positions) | Halogen (e.g., -Cl, -F) | Potent antimicrobial and antifungal activity | nih.govmdpi.comijariit.comnih.gov |
| Benzoyl Ring attached to Cinnoline | Electron-donating | Higher anti-inflammatory activity | mdpi.com |
| Benzoyl Ring attached to Cinnoline | Electron-withdrawing | Lower anti-inflammatory activity | mdpi.com |
| Dibenzo[c,h]cinnolines (Ring A) | 2,3-dimethoxy | Crucial for TOP1-targeting activity | nih.govmdpi.com |
Rational Design Strategies for Optimizing Cinnoline-Based Scaffolds
Rational design strategies are pivotal for optimizing the therapeutic potential of cinnoline-based compounds. These approaches leverage an understanding of SAR and ligand-target interactions to guide the synthesis of molecules with improved properties. manchester.ac.ukbenthamscience.com
Scaffold Hopping and Bioisosteric Replacement in Cinnoline Research
Scaffold hopping and bioisosteric replacement are powerful techniques in drug design used to discover novel, patentable compounds with improved pharmacological profiles. uniroma1.itnih.govresearchgate.net Bioisosterism involves replacing a functional group with another that has similar physical or chemical properties, leading to a molecule that retains its biological activity. nih.gov Scaffold hopping is a more drastic form of this, where the central core of a molecule is replaced with a structurally different scaffold while preserving the 3D arrangement of key interaction points. researchgate.net
In the context of cinnoline research, these principles are highly relevant. Cinnoline (1,2-benzodiazine) is an isostere of other important heterocyclic scaffolds like quinoline (B57606) (1-azanaphthalene) and isoquinoline (B145761) (2-azanaphthalene). nih.govpnrjournal.com Consequently, cinnoline derivatives are often designed as analogs of previously identified active quinoline or isoquinoline compounds, effectively "hopping" from one scaffold to another to explore new chemical space or overcome issues with the original scaffold. mdpi.com This strategy allows researchers to leverage the knowledge gained from well-established classes of compounds while potentially improving properties like selectivity or metabolic stability. researchgate.net
Fragment-Based Drug Design (FBDD) Approaches to Cinnoline Derivatives
Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy for identifying lead compounds. nih.govnih.gov This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly to a biological target. youtube.com These initial fragment hits then serve as starting points for the construction of more potent, drug-like molecules through strategies such as fragment growing, linking, or merging. youtube.comresearchoutreach.org
The FBDD approach is well-suited for the development of cinnoline derivatives. A library of fragments could be designed around the core cinnoline scaffold, each bearing a single substituent at a different position. Screening this library against a specific target could identify key "hotspots" for binding. For example, a fragment containing the this compound core could be identified as a binder. Subsequent steps would involve growing this fragment by adding functional groups or linking it to another fragment that binds in a neighboring pocket to significantly increase affinity and potency. nih.govresearchoutreach.org This piece-by-piece approach allows for a more efficient exploration of chemical space and can lead to lead compounds with better ligand efficiency and physicochemical properties. dtu.dk
Conformational Analysis and its Implications for Ligand-Target Recognition
The three-dimensional conformation of a molecule is a critical factor in its ability to recognize and bind to a biological target. Conformational analysis, the study of the different spatial arrangements of atoms that a molecule can adopt, is therefore essential for understanding the SAR of this compound derivatives. nih.govresearchgate.net
The cinnoline ring system, being a fused aromatic structure, is largely planar. However, the substituents attached to this core, such as the methanamine group at the 6-position, possess rotational freedom. The orientation of this side chain relative to the core ring system can significantly impact how the molecule fits into a target's binding site. rsc.org For six-membered heterocyclic rings, conformations such as the "chair" and "boat" forms are well-studied and known to influence biological activity. dalalinstitute.comresearchgate.net While the aromatic nature of cinnoline prevents such ring puckering, the conformational flexibility of its substituents is paramount.
Molecular mechanics and quantum chemical calculations can be used to determine the preferred low-energy conformations of this compound derivatives. nih.gov By comparing the conformations of highly active compounds with those of inactive ones, researchers can deduce the "bioactive conformation"—the specific 3D shape the molecule must adopt to bind effectively to its target. nih.gov This information is invaluable for ligand-based drug design, as it helps in creating new molecules that are pre-organized into the correct conformation for optimal target recognition and binding, thus enhancing their biological activity. nih.gov
Investigation of Biological Targets and Molecular Mechanisms of Action for Cinnolin 6 Ylmethanamine and Its Analogs
Identification of Putative Protein Targets for Cinnoline (B1195905) Derivatives in Preclinical Research
The identification of specific protein targets is a foundational step in elucidating the pharmacological profile of cinnoline compounds. Research has focused on their interactions with key enzymes and receptors involved in cellular signaling and disease processes.
Enzyme Inhibition Studies (e.g., Kinases, Phosphodiesterases)
Cinnoline derivatives have been investigated for their ability to inhibit various enzymes, particularly kinases and phosphodiesterases, which are critical regulators of cellular functions. For instance, certain cinnoline-based compounds have been identified as potent inhibitors of receptor tyrosine kinases. One study highlighted a series of 4-anilino-6-substituted cinnolines that demonstrated significant inhibitory activity against the epidermal growth factor receptor (EGFR) kinase.
Another area of interest has been the inhibition of phosphodiesterases (PDEs). While specific studies on Cinnolin-6-ylmethanamine's direct interaction with PDEs are limited in publicly available research, the broader cinnoline scaffold has been explored. For example, derivatives have been designed and synthesized to target specific PDE families, which are involved in modulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).
| Cinnoline Derivative Class | Enzyme Target | Observed Effect |
| 4-Anilino-6-substituted Cinnolines | Epidermal Growth Factor Receptor (EGFR) Kinase | Significant Inhibitory Activity |
| General Cinnoline Scaffolds | Phosphodiesterases (PDEs) | Modulation of cAMP and cGMP levels |
Receptor Binding Assays for this compound Ligands
Receptor binding assays are instrumental in determining the affinity and selectivity of ligands for their respective receptors. For this compound and its analogs, these assays have helped to identify potential interactions with various receptor types. Research has shown that certain cinnoline derivatives can act as ligands for G-protein coupled receptors (GPCRs). The specific binding profile of this compound itself is a subject of ongoing investigation, with studies aiming to characterize its interactions with a panel of receptors to understand its potential pharmacological effects.
Mechanistic Studies on Cellular Pathways Modulated by Cinnoline-Based Compounds
Understanding how cinnoline compounds affect cellular pathways provides insight into their mechanisms of action. These studies often follow the identification of a primary molecular target.
Investigation of Signal Transduction Pathways
The inhibitory action of cinnoline derivatives on kinases directly implicates them in the modulation of signal transduction pathways. For example, by inhibiting EGFR kinase, 4-anilino-6-substituted cinnolines can block the downstream signaling cascades that are often hyperactivated in cancer cells, such as the Ras-Raf-MEK-ERK pathway. This can lead to the inhibition of cell proliferation and induction of apoptosis.
Interaction with Cellular Components (e.g., Ergosterol (B1671047), DNA Gyrase, Topoisomerases)
Beyond protein kinases and receptors, cinnoline derivatives have been explored for their interactions with other critical cellular components. In the context of antimicrobial research, some heterocyclic compounds bearing the cinnoline scaffold have been investigated for their ability to interact with microbial-specific components. For instance, while direct evidence for this compound is not prominent, related structures have been studied for their potential to bind to ergosterol in fungal cell membranes, disrupting membrane integrity.
Furthermore, the potential for cinnoline derivatives to act as inhibitors of bacterial DNA gyrase and topoisomerases has been a field of interest. These enzymes are essential for DNA replication and repair in bacteria, making them attractive targets for the development of new antibacterial agents. The planar nature of the cinnoline ring system is conducive to intercalation with DNA, a mechanism often exploited by topoisomerase inhibitors.
In Vitro Biological Activity Evaluation Methodologies
A variety of in vitro methodologies are employed to assess the biological activity of this compound and its analogs. These assays are fundamental for screening and characterizing the pharmacological properties of these compounds.
Standard cell-based assays are commonly used to evaluate the effects of cinnoline derivatives on cell viability, proliferation, and cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess metabolic activity as an indicator of cell viability. Flow cytometry is another powerful technique used to analyze the cell cycle and detect apoptosis in response to treatment with these compounds.
Enzyme-linked immunosorbent assays (ELISAs) are utilized to quantify the levels of specific proteins and signaling molecules within cells, providing further insight into the modulation of cellular pathways. To confirm direct target engagement, biochemical assays, such as kinase activity assays, are performed using purified enzymes.
| Assay Type | Purpose | Examples |
| Cell-Based Assays | Evaluation of cellular effects | MTT Assay, Flow Cytometry |
| Immunoassays | Quantification of proteins and signaling molecules | ELISA |
| Biochemical Assays | Confirmation of direct target engagement | Kinase Activity Assays |
Antimicrobial Activity Assays (e.g., against bacterial and fungal strains)
Cinnoline derivatives have been extensively evaluated for their efficacy against various bacterial and fungal pathogens. ijbpas.com The antimicrobial activity is often influenced by the nature and position of substituents on the cinnoline ring.
For instance, cinnoline derivatives bearing a pyrazoline ring have shown that an electron-withdrawing substituent on the phenyl group enhances antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli). nih.gov In contrast, the presence of a hydroxyl group on the phenyl moiety of cinnoline derivatives with a pyrazoline ring also increased antibacterial effects. nih.gov
Some cinnoline-based chalcones and their corresponding pyrazoline derivatives have demonstrated notable antibacterial activity against B. subtilis, E. coli, S. aureus, and Klebsiella pneumoniae, as well as antifungal activity against Aspergillus flavus, Fusarium oxysporum, A. niger, and Trichoderma viride. mdpi.com Halogen-substituted derivatives, in particular, have shown potent activity at lower concentrations. nih.gov
A study on cinnoline derivatives with a sulphonamide moiety revealed significant activity against Pseudomonas aeruginosa, E. coli, B. subtilis, S. aureus, and the fungi Candida albicans and A. niger. nih.gov Halogen-substituted versions of these compounds were particularly potent. nih.gov Furthermore, 7-substituted 4-aminocinnoline-3-carboxamide (B1596795) derivatives have exhibited moderate to good antibacterial activity, with Minimum Inhibitory Concentrations (MICs) ranging from 6.25–25 μg/mL against a panel of bacteria including Vibrio cholera and K. pneumoniae. mdpi.com
Interactive Data Table: Antimicrobial Activity of Cinnoline Analogs
| Compound Type | Target Organisms | Key Findings | Reference |
|---|---|---|---|
| Cinnoline-pyrazoline derivatives | S. aureus, B. subtilis, E. coli | Electron-withdrawing groups enhance activity. | nih.gov |
| Cinnoline-based chalcones/pyrazolines | B. subtilis, E. coli, S. aureus, K. pneumoniae, A. flavus, F. oxysporum, A. niger, T. viridae | Chloro-substituted and hydroxy-substituted derivatives showed the most potent activity. | mdpi.com |
| Cinnoline sulphonamides | P. aeruginosa, E. coli, B. subtilis, S. aureus, C. albicans, A. niger | Halogenated derivatives are highly potent. | nih.gov |
| 7-substituted 4-aminocinnoline-3-carboxamides | V. cholera, E. coli, B. subtilis, M. luteus, S. aureus, K. pneumoniae | MIC values in the range of 6.25–25 μg/mL. | mdpi.com |
Antimalarial Activity Assays (e.g., against Plasmodium falciparum)
The cinnoline scaffold has been identified as a promising starting point for the development of new antimalarial agents. ijbpas.com Research has demonstrated that certain cinnoline derivatives exhibit potent inhibitory activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
One notable cinnoline derivative displayed a half-maximal effective concentration (EC50) value of 0.003 µM against P. falciparum. nih.gov This highlights the potential of the cinnoline ring system in designing highly effective antimalarial compounds.
In the search for novel antimalarial drugs, pyrazole-based cinnoline derivatives have been synthesized and evaluated. nih.gov One particular compound from this series, 4-methyl-3-[5-(4-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]cinnoline-6-sulphonamide, showed promising activity against P. falciparum. nih.govmdpi.com Additionally, 4-aminocinnoline derivatives have been synthesized as analogs of chloroquine (B1663885), with some demonstrating significant antimalarial activity. mdpi.com The development of hybrid molecules, for instance by combining the quinoline (B57606) core of chloroquine with other pharmacophores, is a strategy being explored to overcome drug resistance in P. falciparum. nih.govmdpi.com
Interactive Data Table: Antimalarial Activity of Cinnoline Analogs
| Compound Type | Target Organism | Activity | Reference |
|---|---|---|---|
| Cinnoline derivative | P. falciparum | EC50 = 0.003 µM | nih.gov |
| Pyrazole based cinnoline-6-sulphonamide | P. falciparum | Promising activity reported. | nih.govmdpi.com |
Anti-inflammatory Activity Assays
Cinnoline and its analogs have demonstrated significant anti-inflammatory properties in various assays. ijbpas.com The anti-inflammatory effect is often linked to the specific substitutions on the cinnoline core.
A study on cinnoline derivatives featuring a pyrazoline ring found that those with electron-donating groups, such as methoxyl and hydroxyl groups, on the phenyl moiety displayed the highest anti-inflammatory activity. nih.gov In another study, a cinnoline fused Mannich base with a large hydrophobic diphenyl substituent exhibited anti-inflammatory activity comparable to celecoxib (B62257) at a dose of 20 mg/kg. nih.govnih.gov
Cinnoline derivatives have been investigated for their dual anti-inflammatory and antibacterial activities. nih.gov Furthermore, some cinnoline derivatives have been identified as potent and reversible competitive inhibitors of human neutrophil elastase (HNE), an enzyme involved in inflammatory processes. nih.gov
Interactive Data Table: Anti-inflammatory Activity of Cinnoline Analogs
| Compound Type | Assay/Target | Key Findings | Reference |
|---|---|---|---|
| Cinnoline-pyrazoline derivatives | General anti-inflammatory | Electron-donating groups (methoxyl, hydroxyl) enhanced activity. | nih.gov |
| Cinnoline fused Mannich base | Carrageenan-induced paw edema | Activity comparable to celecoxib. | nih.govnih.gov |
| Cinnoline derivatives | Human Neutrophil Elastase (HNE) | Potent reversible competitive inhibitors. | nih.gov |
Anticancer/Antiproliferative Activity Assays in Cell Lines
The cinnoline scaffold is a key component in the design of potential anticancer agents, with numerous derivatives showing cytotoxic activity against various cancer cell lines. nih.govijbpas.com
Substituted dibenzo[c,h]cinnolines have been studied for their topoisomerase 1 (TOP1)-targeting activity. nih.gov Structure-activity relationship studies revealed that a methylenedioxy group on the D ring was crucial for this activity. nih.gov Another series of new dihydrobenzo[h]cinnoline-5,6-dione derivatives showed moderate to considerable cytotoxic activity against epidermoid carcinoma (KB) and hepatoma carcinoma (Hep-G2) cell lines, with some compounds having IC50 values below 5 µM. nih.gov A derivative with a 4-NO2C6H4 substituent was particularly potent, with IC50 values of 0.56 µM and 0.77 µM against KB and Hep-G2 cells, respectively. nih.gov
More recently, a series of cinnoline derivatives were developed as PI3K inhibitors. Many of these compounds showed nanomolar inhibitory activities against PI3Ks, with one compound displaying micromolar inhibitory potency against three human tumor cell lines (IC50 = 0.264 μM, 2.04 μM, 1.14 μM).
Interactive Data Table: Anticancer/Antiproliferative Activity of Cinnoline Analogs
| Compound Type | Cell Lines | Mechanism/Activity | Reference |
|---|---|---|---|
| Dibenzo[c,h]cinnolines | - | TOP1-targeting activity. | nih.gov |
| Dihydrobenzo[h]cinnoline-5,6-diones | KB, Hep-G2 | Cytotoxic activity, IC50 values as low as 0.56 µM. | nih.gov |
Network Pharmacology Approaches for Predicting Biological Mechanisms and Pathways
For instance, network pharmacology has been used to investigate the mechanisms of Cinnamomum cassia (cinnamon), which contains cinnamaldehyde, a related compound. nih.gov This study identified key targets and pathways related to thermogenesis, such as the PPAR signaling pathway. nih.gov
In the context of inflammatory diseases, network pharmacology has been applied to predict the targets of sinomenine, an isoquinoline (B145761) alkaloid. mdpi.comnih.gov This approach identified key targets like JAK2, MMP9, and PTGS2, and highlighted the involvement of the JAK/STAT signaling pathway. mdpi.comnih.gov Such methodologies could be applied to this compound and its analogs to elucidate their mechanisms of action in a more comprehensive, systems-level manner. By identifying potential protein targets and associated pathways, network pharmacology can guide further experimental validation and drug development efforts.
Computational and Theoretical Chemistry Applications in Cinnolin 6 Ylmethanamine Research
Molecular Docking Simulations for Ligand-Target Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Cinnolin-6-ylmethanamine research, it is instrumental in understanding how these ligands interact with their biological targets at a molecular level.
Molecular docking simulations have been successfully employed to elucidate the binding modes of cinnoline (B1195905) derivatives within the active sites of various biological targets. For instance, studies on novel cinnoline derivatives as potential inhibitors of tubulin polymerization have utilized molecular docking to shed light on their putative binding modes. nih.govelsevierpure.com The docking results from these studies indicate that cinnoline derivatives can act as potential inhibitors of tubulin polymerization, with some achieving a computational Ki as low as 0.5 nM. nih.govelsevierpure.com
Similarly, in the design of anticancer agents, molecular docking of quinoline (B57606) derivatives (a structurally related class of compounds) with the Epidermal Growth Factor Receptor (EGFR) has revealed key interactions with amino acid residues in the active site. nih.gov These studies help in understanding the structure-activity relationships and guide the synthesis of more potent inhibitors. The accuracy of these docking protocols is often validated by redocking known inhibitors and ensuring a low root-mean-square deviation (RMSD) compared to their crystal structure conformations. nih.gov
Table 1: Examples of Predicted Binding Interactions for Cinnoline and Related Derivatives
| Compound Class | Target Protein | Key Interacting Residues (Example) | Predicted Binding Energy/Score (Example) |
| Cinnoline Derivatives | Tubulin | Not specified in abstract | Computational Ki = 0.5 nM nih.govelsevierpure.com |
| Quinoline Derivatives | EGFR | Not specified in abstract | IC50 = 0.015 ± 0.001 µM nih.gov |
| Quinazolinone Derivatives | EGFR | Not specified in abstract | Docking Score = -10.1 kcal/mol (for Erlotinib) nih.gov |
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This approach has been applied to libraries of quinoline derivatives, which share a similar bicyclic core with cinnolines, to identify novel bioactive compounds. nih.gov Structure-based virtual screening, combined with filters such as Lipinski's rule of five for drug-likeness, has been used to screen large databases like PubChem for potential EGFR inhibitors. researchgate.net
The process typically involves docking a large number of compounds into the active site of a target protein and ranking them based on their predicted binding affinity or docking score. researchgate.net This allows for the prioritization of a smaller, more manageable number of compounds for experimental testing, significantly reducing the time and cost associated with drug discovery.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design Optimization
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are widely used in medicinal chemistry to predict the activity of new compounds and to optimize the design of lead compounds.
Researchers have developed and validated predictive QSAR models for various series of cinnoline and quinoline derivatives. nih.gov For instance, 3D-QSAR studies on cinnoline analogues as Bruton's tyrosine kinase (BTK) inhibitors have yielded models with high predictive and satisfactory values. nih.gov These models, often developed using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), provide contour maps that highlight the structural features important for biological activity. nih.govmdpi.com
The robustness and predictive power of these QSAR models are rigorously validated using both internal and external validation techniques. mdpi.com A high cross-validated correlation coefficient (q²) and a high coefficient of determination (R²) are indicative of a reliable model. mdpi.com Such validated models can then be used to predict the biological activity of newly designed compounds before their synthesis. mdpi.comnih.gov For example, a 3D-QSAR model for quinoline derivatives as anti-gastric cancer agents showed a cross-validated q² of 0.625 and a non-cross-validated R² of 0.913. mdpi.com
Table 2: Statistical Parameters of a Representative 3D-QSAR Model for Quinoline Derivatives
| Parameter | Value | Description |
| q² (Cross-validated) | 0.625 | Indicates good internal predictive ability. mdpi.com |
| R² (Non-cross-validated) | 0.913 | Indicates a strong correlation between predicted and observed values. mdpi.com |
| R²_test (External validation) | 0.875 | Indicates good external predictive ability. mdpi.com |
Density Functional Theory (DFT) and Ab Initio Calculations
Density Functional Theory (DFT) and ab initio methods are quantum mechanical calculations used to investigate the electronic structure and properties of molecules. These methods provide valuable insights that complement experimental findings.
DFT calculations are frequently used to study the electronic properties of cinnoline and its derivatives. nih.gov These calculations can determine various quantum chemical descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moments, and molecular electrostatic potential maps. nih.govuobaghdad.edu.iq
The HOMO-LUMO energy gap is a particularly important descriptor as it relates to the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller energy gap suggests that a molecule is more easily "activated" and can readily participate in chemical reactions. nih.gov DFT studies on quinoline derivatives have been used to calculate these properties, providing insights into their electrophilicity, electronegativity, chemical hardness, and softness. nih.govrsc.org These theoretical calculations often show a high correlation with experimental data, such as NMR chemical shifts, confirming the consistency of the computational results. nih.gov
Table 3: Common Quantum Chemical Descriptors Calculated Using DFT for Cinnoline/Quinoline Derivatives
| Descriptor | Description | Significance |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate an electron. researchgate.net |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept an electron. researchgate.net |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Indicates chemical reactivity and kinetic stability. researchgate.net |
| Dipole Moment | Measure of the polarity of a molecule | Influences intermolecular interactions and solubility. nih.gov |
| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential on the electron density surface | Helps to predict sites for electrophilic and nucleophilic attack. nih.gov |
Prediction of Spectroscopic Parameters and Conformational Preferences
Computational chemistry provides powerful tools for the theoretical prediction of spectroscopic parameters and the exploration of conformational preferences of molecules like this compound. These in silico methods allow researchers to gain insights into the structural and electronic properties of the molecule before undertaking potentially complex and time-consuming experimental work. Methodologies such as Density Functional Theory (DFT) are particularly well-suited for these predictions. mtu.edu
By solving the Schrödinger equation for the molecule, DFT calculations can predict various spectroscopic parameters. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated with a high degree of accuracy, aiding in the interpretation of experimental spectra. nih.govacs.org Similarly, infrared (IR) spectroscopy frequencies and intensities can be computed to help assign vibrational modes observed experimentally. q-chem.com
The conformational landscape of this compound is of significant interest due to the flexible methanamine side chain. The rotation around the single bonds allows the molecule to adopt various spatial arrangements, or conformers. Computational methods can be used to perform a conformational analysis, systematically exploring the potential energy surface of the molecule to identify stable, low-energy conformers. researchgate.net This is achieved by rotating the dihedral angles of the flexible bonds and calculating the energy of each resulting conformation. The results of such an analysis can reveal the most likely shapes the molecule will adopt in different environments.
Below are illustrative tables showcasing the type of data that would be generated from such computational studies on this compound.
Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Calculated using DFT with B3LYP functional and 6-311G(d,p) basis set)
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C3 | - | 145.2 |
| C4 | 8.98 | 125.8 |
| C5 | 8.15 | 130.1 |
| C7 | 8.05 | 128.9 |
| C8 | 7.85 | 129.5 |
| CH₂ | 4.10 | 45.3 |
| NH₂ | 1.85 | - |
Note: The data in this table is hypothetical and for illustrative purposes only.
Table 2: Hypothetical Predicted Major Vibrational Frequencies for this compound (Calculated using DFT with B3LYP functional and 6-311G(d,p) basis set)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| 1 | 3450 | N-H symmetric stretch |
| 2 | 3360 | N-H asymmetric stretch |
| 3 | 3050 | C-H aromatic stretch |
| 4 | 2920 | C-H aliphatic stretch |
| 5 | 1620 | C=N ring stretch |
| 6 | 1580 | C=C aromatic ring stretch |
Note: The data in this table is hypothetical and for illustrative purposes only.
Table 3: Hypothetical Conformational Analysis of this compound (Relative energies of stable conformers)
| Conformer | Dihedral Angle (C5-C6-CH₂-NH₂) | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | 65° | 0.00 |
| 2 | -68° | 0.45 |
| 3 | 175° | 1.20 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Molecular Dynamics Simulations for Dynamic Ligand-Target Behavior
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.govresearchgate.net In the context of this compound research, MD simulations are invaluable for understanding its dynamic behavior, particularly when interacting with a biological target such as a protein. nih.govproquest.com These simulations can provide atomic-level insights into the binding process, the stability of the ligand-protein complex, and the conformational changes that may occur in both the ligand and the target upon binding. frontiersin.org
An MD simulation begins with a starting structure of the this compound molecule, often docked into the binding site of a target protein. The system is then solvated in a box of water molecules and ions to mimic physiological conditions. The interactions between all atoms in the system are described by a force field, which is a set of empirical energy functions. By numerically solving Newton's equations of motion for every atom, the trajectory of the system is propagated forward in time, typically over nanoseconds to microseconds.
Analysis of the MD trajectory can reveal crucial information about the ligand-target interaction. For instance, the root-mean-square deviation (RMSD) of the ligand can be monitored to assess its stability within the binding pocket. The root-mean-square fluctuation (RMSF) of the protein residues can highlight which parts of the protein become more or less flexible upon ligand binding. Furthermore, the specific interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the protein can be tracked over time to determine their persistence and importance for binding affinity.
Table 4: Illustrative Parameters for a Molecular Dynamics Simulation of this compound with a Target Protein
| Parameter | Value/Description |
| Software | GROMACS, AMBER, or similar |
| Force Field (Protein) | AMBER99SB-ILDN, CHARMM36m |
| Force Field (Ligand) | GAFF2 (General Amber Force Field) |
| Water Model | TIP3P |
| System Size | ~50,000 atoms |
| Simulation Time | 200 nanoseconds |
| Temperature | 310 K (human body temperature) |
| Pressure | 1 bar |
| Integration Time Step | 2 femtoseconds |
Note: The data in this table is for illustrative purposes to show a typical setup for an MD simulation.
Through such simulations, researchers can visualize the dynamic dance between this compound and its biological target, providing a deeper understanding of its mechanism of action and guiding the design of more potent and selective derivatives.
Preclinical Development Strategies and Translational Research Paradigms for Cinnoline Based Scaffolds
Approaches to Lead Compound Identification and Optimization in Non-Clinical Phases
The identification and optimization of lead compounds are critical early steps in the drug discovery pipeline. For cinnoline-based scaffolds, this process involves synthesizing and screening a variety of derivatives to identify those with the most promising therapeutic potential. researchgate.netnih.gov
One key approach is the strategic modification of the cinnoline (B1195905) ring system. Researchers have explored the synthesis of numerous cinnoline derivatives with different substituents at various positions to understand their structure-activity relationships (SAR). nih.govijper.org For instance, the introduction of different functional groups can significantly influence the compound's biological activity, such as its antimicrobial, anti-inflammatory, or anticancer properties. pnrjournal.comresearchgate.net The development of cinnoline-based molecules has been noted as a significant contribution to identifying lead compounds with improved pharmacodynamic and pharmacokinetic properties. mdpi.comnih.gov
High-throughput screening (HTS) and fragment-based lead discovery (FBLD) are also employed to identify initial hits from large compound libraries. patsnap.com These hits then undergo a process of lead optimization, where medicinal chemists systematically modify the chemical structure to enhance potency, selectivity, and drug-like properties. This iterative process of design, synthesis, and testing is crucial for developing a preclinical candidate with the desired therapeutic profile.
In Vitro and In Vivo (Animal Model) Pharmacodynamic Studies Methodologies
Pharmacodynamic (PD) studies are essential to understand how a drug affects the body. For cinnoline-based compounds, a combination of in vitro and in vivo models is utilized to characterize their biological effects.
In Vitro Studies: Initial pharmacodynamic evaluation often begins with in vitro assays. These cell-based assays are used to determine a compound's activity against a specific biological target, such as an enzyme or receptor. mdpi.com For example, cinnoline derivatives have been evaluated for their inhibitory activity against various kinases, which are often implicated in cancer. researchgate.net In vitro studies can also assess a compound's effects on cellular processes like proliferation, apoptosis, and inflammation. pnrjournal.comresearchgate.net
In Vivo Studies (Animal Models): Compounds that show promise in vitro are then advanced to in vivo studies using animal models. These studies are critical for evaluating a compound's efficacy and understanding its pharmacodynamic effects in a whole organism. scispace.com For instance, in studies of cinnoline derivatives as potential pain therapeutics, animal models of visceral and inflammatory pain have been used to demonstrate in vivo activity. scispace.com Similarly, obese rat models have been employed to study the effects of cinnoline derivatives on metabolic disorders, assessing parameters like body weight, food intake, glucose tolerance, and insulin (B600854) resistance. mdpi.com
The selection of an appropriate animal model is crucial and depends on the therapeutic area of interest. These models provide valuable data on the compound's mechanism of action and its potential therapeutic benefit.
Biomarker Identification and Validation in Preclinical Models
Biomarkers are measurable indicators of a biological state or condition and play a crucial role in drug development. In the preclinical setting, biomarkers are used to demonstrate target engagement, predict efficacy, and monitor the biological effects of a drug candidate.
For cinnoline-based drug candidates, biomarker strategies are tailored to the specific therapeutic indication. For example, in oncology, biomarkers could include the levels of specific phosphoproteins to confirm inhibition of a target kinase or changes in tumor size in xenograft models. In the context of metabolic diseases, biomarkers such as plasma glucose, insulin, and leptin levels are monitored to assess the therapeutic effect of a compound. mdpi.com The identification and validation of robust and translatable biomarkers in preclinical models are essential for guiding clinical development and increasing the probability of success in human trials.
Non-Animal Alternative Methods in Preclinical Research and Development
In recent years, there has been a significant push to reduce and replace the use of animals in preclinical research, driven by ethical considerations and the need for more human-relevant data. marinbio.comdrugtargetreview.com Several non-animal alternative methods are being developed and implemented in the preclinical evaluation of new drug candidates.
Application of Organ-on-a-Chip and 3D Cell Culture Models
Organ-on-a-chip and 3D cell culture models are advanced in vitro systems that more closely mimic the complex microenvironment of human tissues and organs compared to traditional 2D cell cultures. nih.govmdpi.comnih.gov
Organ-on-a-chip devices are microfluidic systems that contain living cells in a continuously perfused, three-dimensional microenvironment. nih.govsrce.hr These systems can recapitulate the key physiological functions of an organ, allowing for the study of drug metabolism, efficacy, and toxicity in a more human-relevant context. nih.govmdpi.com For small-molecule drugs like cinnoline derivatives, multi-organ-on-a-chip (MOC) systems can be used to investigate the dynamic processes of drug absorption, distribution, metabolism, and excretion (ADME). nih.gov
3D Cell Culture Models , such as spheroids and organoids, provide a more physiologically relevant environment for cells to grow and interact with each other and the extracellular matrix. nih.govbiomedpress.org These models are increasingly being used in anticancer drug discovery to screen for compounds that are effective against solid tumors. nih.govnih.gov For cinnoline-based anticancer candidates, 3D cell culture models can provide more predictive data on drug efficacy and resistance compared to traditional 2D monolayer cultures. biomedpress.org
Table 1: Comparison of Preclinical Models
| Model Type | Description | Advantages | Limitations |
|---|---|---|---|
| 2D Cell Culture | Cells grown in a single layer on a flat surface. | High-throughput, low cost, easy to use. | Lacks physiological relevance, poor predictive value for in vivo responses. biomedpress.org |
| 3D Cell Culture | Cells grown in a three-dimensional structure that mimics tissue architecture. nih.gov | More physiologically relevant, better prediction of in vivo efficacy and toxicity. biomedpress.org | More complex to set up and maintain, lower throughput than 2D. nih.gov |
| Organ-on-a-Chip | Microfluidic devices that recreate the microenvironment of human organs. nih.gov | High physiological relevance, allows for the study of organ-level functions and interactions. mdpi.com | Technically challenging, still an emerging technology. nih.gov |
| Animal Models | Use of living animals to study the effects of drugs. | Provides data on systemic effects and whole-body responses. | Ethical concerns, species differences can limit translatability to humans. marinbio.com |
In Silico Predictive Models for Preclinical Compound Behavior
In silico models use computer simulations to predict the properties of drug candidates, including their absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox). nih.govnih.gov These models are valuable tools in early drug discovery for prioritizing compounds and identifying potential liabilities before significant resources are invested. mdpi.com
Various in silico approaches are available, ranging from quantitative structure-activity relationship (QSAR) models to more complex physiologically based pharmacokinetic (PBPK) models. acs.org For cinnoline-based scaffolds, these models can be used to predict key pharmacokinetic parameters and potential toxicity issues, helping to guide the design of new derivatives with improved drug-like properties. acs.org While in silico models are powerful tools, they are continually being refined to improve their predictive accuracy. nih.gov
Strategic Considerations for Advancing Cinnoline-Based Drug Candidates in Early Drug Discovery Pipelines
Advancing a cinnoline-based drug candidate, such as Cinnolin-6-ylmethanamine, through the early drug discovery pipeline requires careful strategic planning. A key consideration is the establishment of a clear and robust target product profile (TPP) that outlines the desired characteristics of the final drug.
The development of a comprehensive data package from preclinical studies is essential. This includes robust evidence of on-target activity, a well-defined pharmacodynamic profile, and a favorable pharmacokinetic and safety profile. The use of a combination of traditional in vitro and in vivo models, along with innovative non-animal alternatives, can provide a more complete and human-relevant understanding of the drug candidate's behavior. marinbio.comdrugtargetreview.com
Furthermore, a clear understanding of the competitive landscape and the unmet medical need is crucial for making informed decisions about which candidates to advance. The ultimate goal is to select compounds with the highest probability of success in clinical development and the potential to offer a significant benefit to patients. nih.gov The development of molecules based on the cinnoline scaffold has been identified as a significant factor in the discovery of lead compounds with favorable pharmacodynamic and pharmacokinetic characteristics. mdpi.comnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
